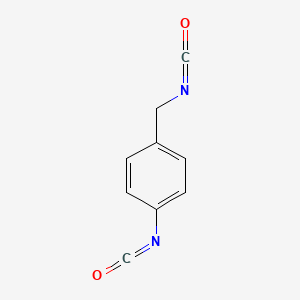
3,5-Dichloro-4-nitroaniline
Overview
Description
3,5-Dichloro-4-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a chlorinated nitroaromatic compound that has garnered considerable attention due to its widespread usage in various fields such as agriculture, pharmaceuticals, and dyes . This compound is known for its distinctive chemical properties and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-nitroaniline can be synthesized through several methods. One common approach involves the chlorination of 4-nitroaniline in a liquid–liquid microflow system. This method achieves high conversion and selectivity under optimized reaction conditions . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid by adding separate streams of the starting materials and a chlorinating agent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors and catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas dissolved in 1,2-dichloroethane is used for chlorination reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Chlorinated Derivatives: Chlorination reactions produce various chlorinated derivatives of the compound.
Scientific Research Applications
3,5-Dichloro-4-nitroaniline is used in several scientific research applications:
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-nitroaniline exerts its effects involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorinated aromatic ring can also engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the chlorine substituents.
2,5-Dichloro-4-nitroaniline: Another chlorinated nitroaniline with different substitution patterns.
3,5-Dichloroaniline: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
3,5-Dichloro-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both nitro and chloro groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
3,5-dichloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUHJWERVIMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396359 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59992-52-8 | |
| Record name | 3,5-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)




![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine](/img/structure/B1609023.png)







